

An In-depth Technical Guide to the Spectral Data of 3-(Benzylxy)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)phenol

Cat. No.: B189647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-(Benzylxy)phenol**, also known as resorcinol monobenzyl ether. The information presented is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data

The following tables summarize the key spectral data for **3-(Benzylxy)phenol**, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of **3-(Benzylxy)phenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.44 - 7.31	m	-	5H	Ar-H (Benzyl group)
7.18	t	8.1	1H	Ar-H
6.58	dd	8.1, 2.3	1H	Ar-H
6.52	t	2.3	1H	Ar-H
6.47	dd	8.1, 2.3	1H	Ar-H
5.05	s	-	2H	-OCH ₂ -
4.85	s (br)	-	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of **3-(Benzyl)phenol**

Chemical Shift (δ) ppm	Assignment
159.4	Ar-C-O (Ether)
157.9	Ar-C-OH
136.9	Ar-C (Quaternary, Benzyl)
130.2	Ar-C-H
128.7	Ar-C-H (Benzyl)
128.1	Ar-C-H (Benzyl)
127.6	Ar-C-H (Benzyl)
108.1	Ar-C-H
107.5	Ar-C-H
102.4	Ar-C-H
70.1	-OCH ₂ -

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data of 3-(Benzylxy)phenol

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3350 (broad)	O-H stretch	Phenolic -OH
~3030	C-H stretch	Aromatic
~2920	C-H stretch	Aliphatic (-CH ₂ -)
~1600, 1500	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1150	C-O stretch	Phenolic
~740, 690	C-H bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-(BenzylOxy)phenol**

m/z	Interpretation
200	$[M]^+$ (Molecular Ion)
107	$[M - C_7H_7]^+$ (Loss of benzyl group)
91	$[C_7H_7]^+$ (Benzyl cation)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

[1]

- Sample Preparation: Approximately 5-10 mg of **3-(BenzylOxy)phenol** is dissolved in about 0.6 mL of a deuterated solvent, commonly deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube.[1]
- Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[1]
- Data Acquisition:
 - For ^1H NMR, a standard pulse program is used. Data is often reported with chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration values.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts (δ) are reported in ppm.

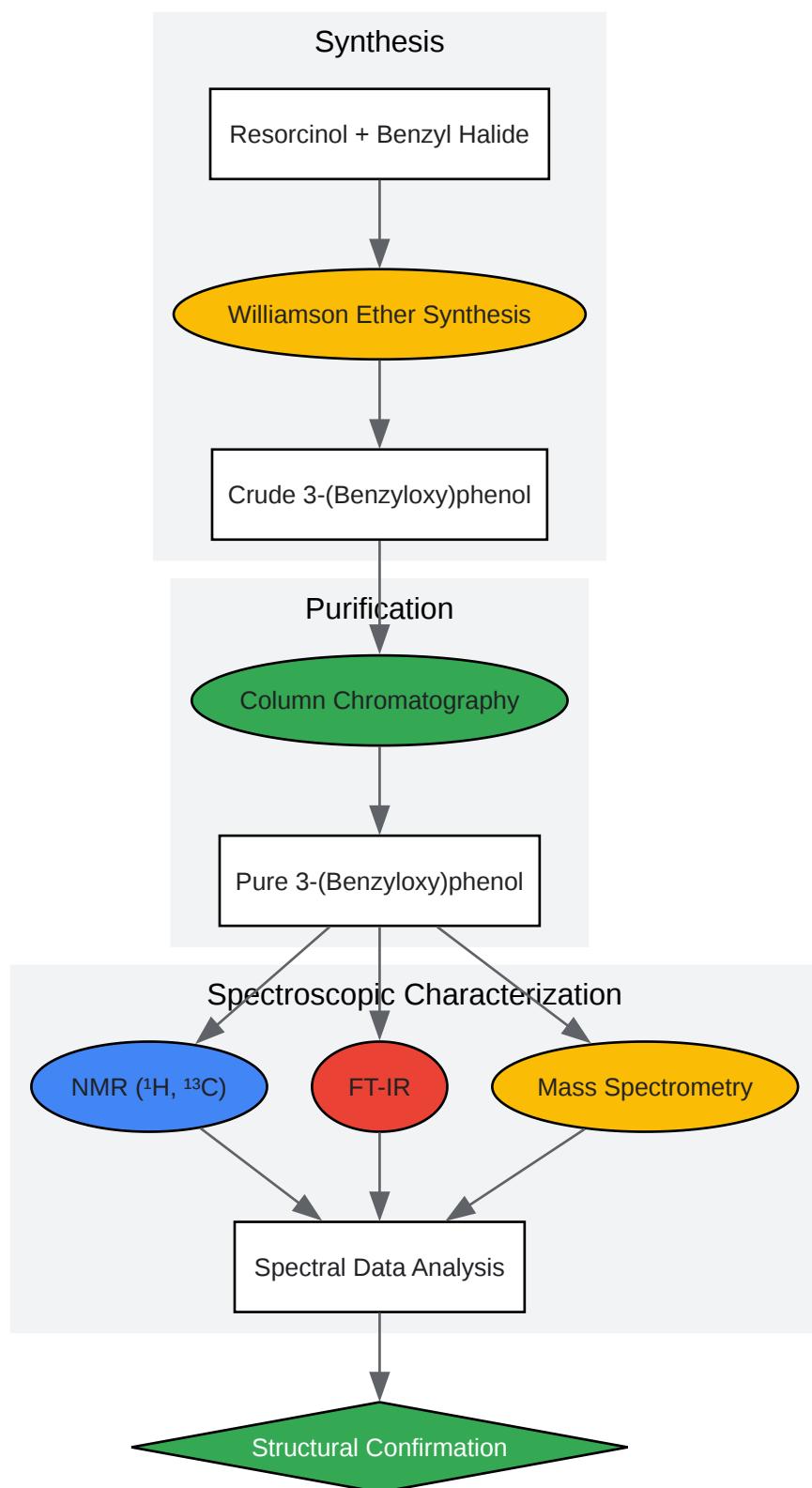
- Data Processing: The raw data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.

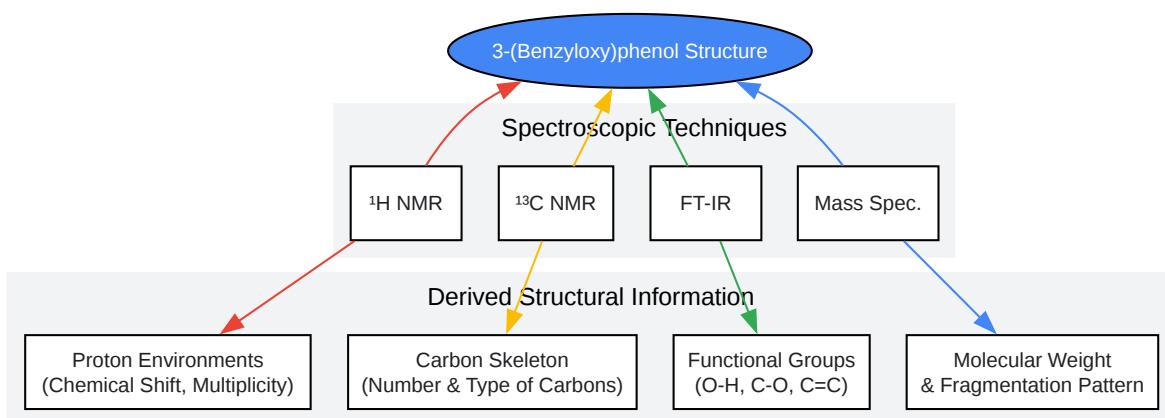
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are commonly obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of the solid **3-(BenzylOxy)phenol** is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Presentation: The data is typically presented as a plot of transmittance (%) or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source.


- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-(BenzylOxy)phenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 3-(Benzylxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189647#3-benzylxy-phenol-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com